Unveiling the Natural Origins and Bioactive Potential of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside
Unveiling the Natural Origins and Bioactive Potential of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside
A Technical Guide for Researchers in Drug Discovery and Development
This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the ent-labdane diterpenoid glucoside, ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.
Natural Source and Distribution
The primary natural source of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2][3][4] This herbaceous plant, commonly known as "King of Bitters," is widely cultivated in Southern and Southeastern Asia and has a long history of use in traditional medicine. The compound is specifically isolated from the aerial parts of the plant.[2][5] While A. paniculata is the principal source, the compound has also been associated with Satureja montana L.[4]
Physicochemical Properties and Spectroscopic Data
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a glycosylated diterpenoid. The structural elucidation of this compound was achieved through extensive spectral analysis. While the complete raw data from the primary literature is not fully available, the key spectroscopic methods used for its characterization are summarized below.
Table 1: Physicochemical and Spectroscopic Data Summary
| Parameter | Data | Reference |
| Molecular Formula | C₂₆H₄₄O₈ | [4] |
| Molecular Weight | 484.62 g/mol | [4] |
| ¹H-NMR | Data not available in snippets. Characterized in the primary literature. | [2][5] |
| ¹³C-NMR | Data not available in snippets. Characterized in the primary literature. | [2][5] |
| Mass Spectrometry | Data not available in snippets. Characterized in the primary literature. | [2][5] |
Experimental Protocols: Isolation and Purification
The following is a generalized experimental protocol for the isolation of ent-labdane diterpenoids from Andrographis paniculata, based on methodologies reported for similar compounds from this plant. The specific details for the target compound are found in the primary literature.
3.1. Plant Material and Extraction The aerial parts of Andrographis paniculata are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature.[2] The resulting crude extract is concentrated under reduced pressure to yield a residue.
3.2. Fractionation and Chromatographic Purification The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The target glycosylated diterpenoids are typically found in the more polar fractions.
Further purification is achieved through a series of chromatographic techniques:
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Column Chromatography: The polar fractions are subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the compounds.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is often carried out using preparative HPLC to obtain the pure compound.
The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.
Biological Activity and Potential Therapeutic Applications
ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, along with other related diterpenoids from Andrographis paniculata, has demonstrated noteworthy biological activities, primarily anti-inflammatory and antiviral properties.[1][3][4]
4.1. Anti-Inflammatory Activity Studies on diterpenoids from A. paniculata have shown that they can suppress the production of pro-inflammatory mediators. The anti-inflammatory effects of extracts and compounds from this plant are often attributed to the downregulation of the NF-κB signaling pathway .[1] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the expression of inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][[“]]
4.2. Antiviral Activity The antiviral potential of this class of compounds is an active area of research. The specific mechanisms of antiviral action for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside are yet to be fully elucidated.
Visualized Workflows and Pathways
5.1. Generalized Isolation Workflow
Caption: Generalized workflow for the isolation of the target compound.
5.2. Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. The anti-inflammatory effect of Andrographis paniculata (Burm. f.) Nees on pelvic inflammatory disease in rats through down-regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
